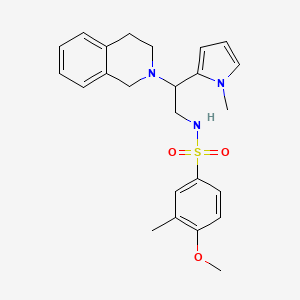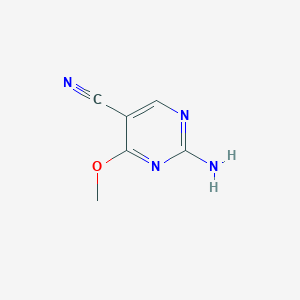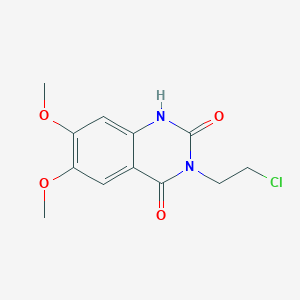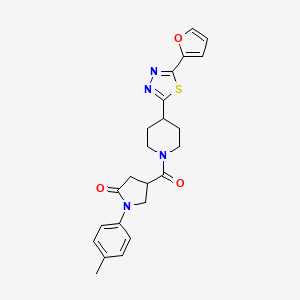
3-(2-naphthamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(2-naphthamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a chemical entity that can be categorized within the family of benzofuran carboxamides. Benzofuran derivatives are known for their diverse biological activities and their potential in the development of new therapeutic agents . The specific structure of this compound suggests it may have unique physical, chemical, and possibly pharmacological properties.
Synthesis Analysis
The synthesis of benzofuran carboxamide derivatives can be achieved through various methods. One such method is the In(OTf)3-catalyzed cascade formal [3 + 2] cycloaddition, which has been shown to produce a range of naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides with high regioselectivity and good yields . Although the exact synthesis of 3-(2-naphthamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzofuran carboxamide derivatives can be elucidated using techniques such as X-ray single crystallography. This technique has been used to reveal the solid-state properties of related compounds, such as N-(cyano(naphthalen-1-yl)methyl)benzamides, and to examine their hydrogen bonding interactions . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For instance, the colorimetric sensing of fluoride anions by certain benzamide derivatives is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . Additionally, the gas-phase pyrolysis of benzofuran carboxamides has been studied, revealing that major products such as 2-formylnaphthonitrile can be formed through the elimination of amine followed by extrusion of CO . These reactions highlight the reactivity of the benzofuran scaffold under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran carboxamides are influenced by their molecular structure. The presence of substituents such as the 3,4-difluorophenyl group can significantly affect these properties, including solubility, melting point, and reactivity. The compound's ability to form hydrogen bonds and its electronic properties, as indicated by UV-Vis absorption and NMR analyses, are also important factors that determine its behavior in solution and potential applications .
Scientific Research Applications
Synthesis and Chemical Properties
A novel and efficient methodology involving In(OTf)3-catalyzed cascade formal [3+2] cycloaddition of 1,4-naphthoquinones or benzoquinones with β-ketoamides has been developed, offering a broad substrate scope. This process affords novel and diverse naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides with high regioselectivity in good to excellent yields. Such methodologies are expected to be applicable to the synthesis of biologically-active complex molecules bearing these functional groups, indicating the potential of 3-(2-Naphthamido)-N-(3,4-Difluorophenyl)benzofuran-2-carboxamide as a precursor in medicinal chemistry and drug design (L. Xia & Y. Lee, 2014).
Potential Biological Activities
The synthesis of mono- and difluoronaphthoic acids, including the discussion on aryl carboxamides, underscores the relevance of such derivatives in the development of several biologically active compounds. Fluorinated versions of naphthoic acids, akin to the structure of interest, highlight the ongoing efforts to explore novel synthetic routes and their implications in medicinal chemistry. This endeavor reflects the potential of fluorinated naphthamides and related compounds in contributing to the discovery of new therapeutic agents (Jayaram R Tagat et al., 2002).
The synthesis and biological evaluation of new benzofuran carboxamide derivatives, including 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives, have been explored for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These studies underscore the significance of benzofuran-2-carboxamide derivatives in developing new bioactive chemical entities, suggesting that similar research on 3-(2-Naphthamido)-N-(3,4-Difluorophenyl)benzofuran-2-carboxamide could yield promising results in these areas of pharmacology (A. Lavanya, R. Sribalan, & V. Padmini, 2017).
Safety And Hazards
- Toxicity: Researchers must evaluate the compound’s toxicity profile, including acute and chronic effects.
- Handling Precautions: Proper lab practices are necessary due to potential hazards.
- Environmental Impact: Assessing its impact on the environment is crucial.
Future Directions
- Further Research: Investigate its biological activity, potential therapeutic applications, and structure-activity relationships.
- Optimization: Modify the compound to enhance its properties (e.g., bioavailability, selectivity).
- Drug Development: Explore its use as a lead compound for drug development.
I’ve provided a high-level analysis of 3-(2-naphthamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide. For in-depth information, consult scientific literature. If you need further assistance or have additional questions, feel free to ask! 😊
: Example reference
: Another reference
properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16F2N2O3/c27-20-12-11-18(14-21(20)28)29-26(32)24-23(19-7-3-4-8-22(19)33-24)30-25(31)17-10-9-15-5-1-2-6-16(15)13-17/h1-14H,(H,29,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDJXDGLWJLVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-naphthamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011417.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3011419.png)

![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011423.png)
![[5-Amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone](/img/structure/B3011424.png)
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)
![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B3011428.png)


![N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3011433.png)

![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3011439.png)
![1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3011440.png)